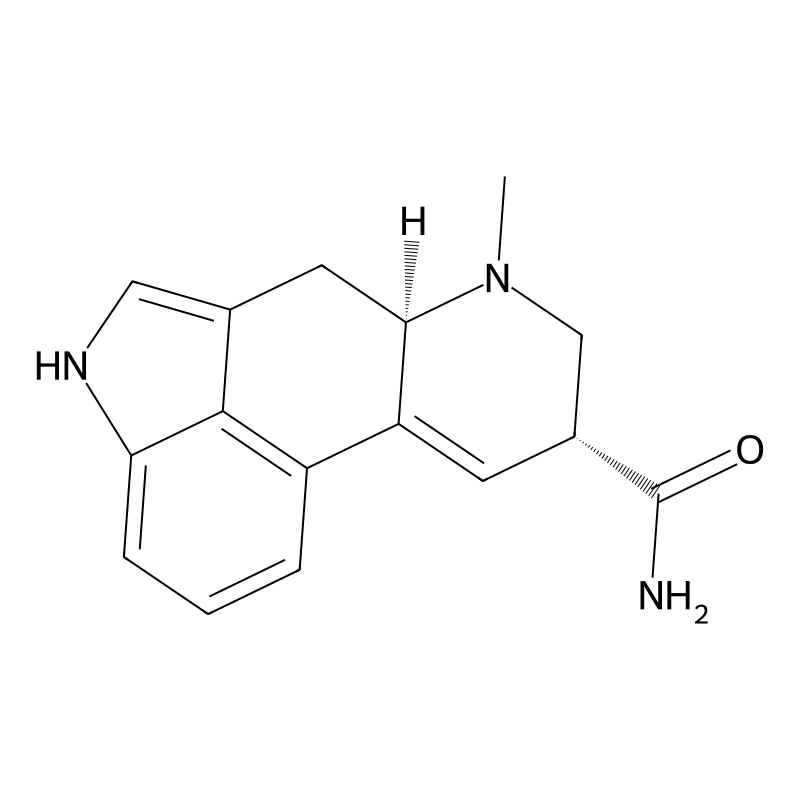

Lysergamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Lysergic acid diethylamide (LSD)

This is the most famous derivative of Lysergamide and is a potent psychedelic drug with a long history of scientific research. Studies have explored its potential for treating conditions like cluster headaches, anxiety associated with terminal illness, and addiction []. However, LSD is a Schedule I controlled substance in the United States due to its high potential for abuse and lack of currently accepted medical use [].

Ergoline derivatives

Ergoline is the core chemical structure of Lysergamide. Researchers are investigating other ergoline derivatives, such as lysergic acid amide (LSA), for their potential therapeutic applications. However, these substances also have psychoactive properties and require further study to determine their safety and efficacy [].

Research Challenges

There are several challenges associated with researching Lysergamide and its derivatives:

- Illicit drug status: The classification of LSD and other lysergamides as Schedule I substances makes it difficult to obtain approval for research studies.

- Dosage and administration: The effects of lysergamides can be highly variable depending on the dosage and individual factors. Researchers need to develop standardized protocols for administration to ensure reliable results.

- Psychological effects: The powerful psychological effects of lysergamides can be challenging to control in a research setting. Participants may experience anxiety, fear, or other negative reactions.

Future Directions

Despite these challenges, research on Lysergamide and its derivatives continues to evolve. Some promising areas of exploration include:

- Understanding the brain basis of consciousness: Lysergamides can produce profound alterations in perception and thought. Studying their effects may provide insights into the neural mechanisms underlying consciousness [].

- Treating mental health disorders: Emerging evidence suggests that psychedelics like LSD may have therapeutic potential for treating conditions like depression, anxiety, and addiction []. More research is needed to confirm these findings and develop safe and effective treatment protocols.

Lysergamides are a class of compounds derived from lysergic acid, characterized by their amide structure. They are known for their potent agonistic and antagonistic activities at various serotonin and dopamine receptors, which contribute to their psychoactive effects. The most notable member of this family is Lysergic Acid Diethylamide, commonly referred to as LSD. These compounds exhibit a unique structural configuration that includes both tryptamine and phenethylamine elements, allowing them to produce psychedelic effects similar to those of classic tryptamines like psilocybin and N,N-Dimethyltryptamine. The presence of the lysergic acid moiety provides a distinctive framework that influences their pharmacological profiles and interactions with neurotransmitter systems .

- Hydroxylation: This reaction occurs in the liver and is crucial for the metabolism of Lysergic Acid Diethylamide, leading to the formation of inactive metabolites.

- Glucuronidation: Another metabolic pathway where glucuronic acid is added, facilitating excretion.

- Amide Formation: The synthesis of lysergamides typically involves the reaction of lysergic acid with different amines to form amides, which can vary in potency and receptor affinity depending on their structural modifications .

Lysergamides primarily act as agonists at the serotonin 5-HT2A receptor, which is believed to mediate their psychedelic effects. Upon binding to this receptor, they modulate neural circuits involved in sensory perception and cognition, often leading to altered states of consciousness. The effects can include visual and auditory hallucinations, changes in thought patterns, and profound alterations in emotional states. Additionally, some lysergamides exhibit dopaminergic activity, which may contribute to their stimulating effects compared to other psychedelics that primarily affect serotonin pathways .

The synthesis of lysergamides typically involves several key steps:

- Extraction of Lysergic Acid: Derived from ergot alkaloids found in the fungus Claviceps purpurea.

- Formation of Amides: Lysergic acid is reacted with various amines (e.g., diethylamine) under controlled conditions to form the desired lysergamide.

- Purification: The resulting compounds are purified using techniques such as recrystallization or chromatography to ensure high purity levels suitable for research or therapeutic use.

Different synthetic routes may yield compounds with varying degrees of potency and receptor affinity .

Lysergamides have been explored for various applications, including:

- Psychotherapy: Research indicates potential therapeutic benefits in treating conditions such as depression, anxiety, and PTSD through guided psychedelic experiences.

- Research Tools: They serve as valuable tools in neuroscience for studying serotonin receptor functions and the underlying mechanisms of consciousness.

- Recreational Use: Although controversial and often illegal, many individuals use these compounds for recreational purposes due to their profound psychological effects.

Ongoing studies continue to explore their safety profiles and therapeutic potentials in clinical settings .

Studies on the interactions of lysergamides with other substances reveal complex pharmacodynamics. For instance:

- Competitive Binding: Lysergic Acid Diethylamide competes effectively with other psychotomimetic drugs at serotonin receptors, indicating a shared mechanism of action among similar compounds.

- Synergistic Effects: Some research suggests that combining lysergamides with other psychoactive substances can enhance or modify their effects, although this area requires careful investigation due to potential risks .

Lysergamides share structural similarities with several other psychoactive compounds. Notable examples include:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| Lysergic Acid Diethylamide | Lysergamide | Highly potent hallucinogen; extensive research |

| Psilocybin | Tryptamine | Found in mushrooms; primarily serotonergic |

| N,N-Dimethyltryptamine | Tryptamine | Short duration; intense psychedelic experience |

| Mescaline | Phenethylamine | Found in cacti; distinct visual effects |

| 2C-B | Phenethylamine | Mild entactogen; varying effects with dosage |

The uniqueness of lysergamides lies in their dual action on both serotonin and dopamine receptors, distinguishing them from purely serotonergic compounds like psilocybin. This dual activity may contribute to a broader range of psychological effects and potential therapeutic applications .

The biotechnological production of lysergamides represents a sophisticated approach leveraging natural biosynthetic pathways found in various fungal species. These methodologies have evolved from traditional parasitic cultivation to advanced recombinant systems, offering diverse strategies for alkaloid production.

Traditional Parasitic Production Systems

The classical biotechnological approach utilizes the parasitic relationship between Claviceps purpurea and its host plants, particularly rye [1]. This field-based production method relies on the natural infection cycle where sclerotia develop on infected grain heads, accumulating ergot alkaloids including ergotamine, ergosine, and ergocristine. The alkaloid content in sclerotia typically ranges from 0.1% to 1.0% by weight, with production yields estimated between 500-1500 milligrams per liter equivalent when considering the natural alkaloid concentrations [1] [2].

Environmental factors significantly influence alkaloid production in parasitic systems. Temperature, humidity, and host plant genetics all contribute to the final alkaloid profile and concentration. The parasitic production approach, while historically important, presents challenges including inconsistent yields, contamination risks, and limited control over alkaloid composition [2] [3].

Submerged Fermentation Technologies

Submerged liquid fermentation of Claviceps species represents a major advancement in controlled ergot alkaloid production [1] [2]. This approach utilizes optimized liquid media to cultivate Claviceps purpurea under controlled conditions, typically achieving yields of 50-200 milligrams per liter for target alkaloids such as ergotamine and ergocryptine [4] [5].

Medium composition plays a critical role in optimizing alkaloid production. Carbon sources, particularly sucrose, have been identified as highly significant factors influencing yield [4] [5]. Nitrogen sources, including yeast extract and various amino acid supplements, contribute substantially to alkaloid biosynthesis. Trace elements, especially iron sulfate (FeSO4), have demonstrated significant positive effects on alkaloid accumulation [4] [5].

Statistical optimization using response surface methodology has proven effective for maximizing alkaloid yields in submerged fermentation. Plackett-Burman design and Box-Behnken design approaches have been successfully implemented to identify optimal fermentation conditions [4] [5]. These methodologies have demonstrated the ability to enhance alkaloid production by 2-3 fold compared to unoptimized conditions.

Solid State Fermentation Systems

Solid state fermentation represents an alternative biotechnological approach offering distinct advantages for ergot alkaloid production [6]. Studies have demonstrated that solid state fermentation can achieve alkaloid yields 3.9 times higher than corresponding submerged fermentation systems when using Claviceps fusiformis [6].

The solid substrate composition significantly influences alkaloid production profiles. Different substrates result in variations in total alkaloid production and can alter the specific alkaloid spectrum produced [7]. This approach offers reduced water requirements, simplified downstream processing, and potentially higher volumetric productivities compared to liquid fermentation systems.

Recombinant Expression Systems

Modern biotechnological approaches have successfully reconstituted ergot alkaloid biosynthetic pathways in heterologous hosts, particularly Saccharomyces cerevisiae [8] [9]. These systems offer precise control over biosynthetic pathway expression and enable production of specific alkaloid intermediates.

The reconstitution of chanoclavine-I biosynthesis in yeast has been achieved through expression of key enzymes EasE and EasC from Aspergillus japonicus [8]. Critical factors for successful expression include proper endoplasmic reticulum targeting of EasE, optimization of protein folding machinery, and cofactor availability [8]. Overexpression of host genes involved in disulfide bond formation and cofactor generation has been shown to enhance alkaloid production.

More recently, complete reconstitution of D-lysergic acid biosynthesis in yeast has been accomplished, achieving titers of 1.7 milligrams per liter in bioreactor cultivation [9]. This represents a significant milestone in synthetic biology applications for ergot alkaloid production.

Advanced Hybrid Production Systems

Innovative approaches combining microbial cell factories with cell-free enzymatic systems have demonstrated exceptional potential for ergot alkaloid overproduction [10] [11]. A combined strategy utilizing Aspergillus nidulans for precursor biosynthesis followed by cell-free enzymatic conversion has achieved agroclavine titers of 1209 milligrams per liter, representing the highest reported yield for this complex alkaloid [10] [11].

This hybrid approach splits the biosynthetic pathway at strategic points, allowing optimization of different pathway segments under distinct conditions. The early pathway steps are optimized within living cells, while later enzymatic conversions utilize purified enzyme systems with enhanced substrate concentrations and reduced metabolic burden [10] [11].

Gene Cluster Engineering and Regulation

Understanding ergot alkaloid gene cluster organization and regulation has enabled targeted engineering approaches for enhanced production [12] [13] [14]. The ergot alkaloid synthesis gene clusters contain 5-14 genes depending on the producing organism and target alkaloid complexity [13] [15].

Regulatory genes such as easR have been identified as critical controllers of ergot alkaloid gene expression [12]. EasR knockout studies have demonstrated complete elimination of alkaloid production, confirming its essential role in pathway regulation [12]. This understanding enables engineering approaches targeting regulatory circuits for enhanced production.

The modular organization of nonribosomal peptide synthetases within ergot alkaloid gene clusters provides opportunities for pathway engineering to produce novel alkaloid structures [13] [16]. Variations in adenylation domain specificities can alter amino acid incorporation patterns, enabling production of unnatural alkaloid derivatives.

Total Chemical Synthesis Strategies

Chemical synthesis approaches to lysergamide production have evolved significantly since the pioneering work of the 1950s, encompassing diverse strategic approaches ranging from classical stepwise synthesis to modern catalytic methodologies. These synthetic routes provide complementary approaches to biotechnological production, offering precise control over stereochemistry and enabling access to unnatural alkaloid analogues.

Woodward's Seminal Synthesis Pathway

The first total synthesis of lysergic acid, accomplished by Robert Burns Woodward and colleagues in 1954-1956, established fundamental strategic principles that continue to influence ergot alkaloid synthesis [17] [18] [19]. This landmark achievement required 15 synthetic steps starting from indole-3-propionic acid and achieved an overall yield of 0.8% [17] [19].

Woodward's retrosynthetic analysis recognized the lysergic acid tetracyclic framework as consisting of an indole core (rings A and B) with two additional six-membered rings (C and D). The synthetic strategy employed a convergent approach, first constructing a tricyclic intermediate containing three of the four required rings, followed by formation of the final tetracyclic structure [19] [20].

The synthesis commenced with reduction of indole-3-propionic acid under high pressure hydrogenation conditions (200-270 atmospheres) using Raney nickel catalyst, followed by benzoyl protection using the Schotten-Baumann reaction [17] [19]. The protected dihydroindole intermediate underwent intramolecular Friedel-Crafts acylation using aluminum chloride in carbon disulfide to form the tricyclic ketone system [19].

A critical photochemical bromination step introduced the required halogen substituent using pyridinium hydrobromide perbromide under illumination [17]. Subsequent base-mediated elimination and hydrolysis reactions established the necessary functionality for ring closure. The key aldol condensation reaction, performed using sodium methoxide in methanol at -10°C, constructed the second six-membered ring to complete the tetracyclic framework [17] [19].

The final synthetic steps involved acetylation, reduction with sodium borohydride, nitrile introduction through cyanide displacement, hydrolysis to the corresponding carboxylic acid, and final dehydrogenation using deactivated Raney nickel with potassium hydroxide and sodium arsenate [17] [19]. This dehydrogenation step restored the indole aromatic system while maintaining the sensitive lysergic acid stereochemistry.

Woodward's synthesis demonstrated the feasibility of constructing the complex lysergic acid framework through chemical means, despite the modest overall yield. The strategic principles established in this work, particularly the use of dihydroindole intermediates to avoid reactivity issues with the sensitive indole system, influenced subsequent synthetic approaches for decades [19].

Rebek's Tryptophan-Based Synthetic Route

The research group led by Julius Rebek developed an alternative synthetic approach utilizing the natural amino acid tryptophan as the starting material, representing a biomimetic strategy that parallels the natural biosynthetic pathway [21] [22] [23]. This approach offered conceptual advantages by starting from the actual biosynthetic precursor and potentially providing better control over stereochemistry.

Rebek's synthetic strategy began with conversion of tryptophan to a tricyclic ketone intermediate through a Friedel-Crafts acylation sequence [21]. The amino acid was first protected and activated, then subjected to intramolecular acylation conditions to form the tricyclic framework. This approach took advantage of the inherent functionality present in tryptophan to establish the required stereochemical relationships.

The key innovation in Rebek's synthesis involved the formation of a spiro-lactone intermediate, which served as a versatile precursor for subsequent ring-forming reactions [21]. Treatment of the tricyclic ketone with sodium hydride and methyl iodide provided the methylated spiro-lactone, which underwent hydrobromination followed by a three-stage Henessian sequence to construct the pentacyclic lactone framework.

The final synthetic steps involved lactone opening with thionyl chloride to generate the dihydrochloride ester, followed by dehydration to form the required olefin geometry [21]. Mild oxidation conditions provided a mixture of isolysergic and lysergic acid esters, demonstrating the successful construction of the target framework with appropriate stereochemistry.

Rebek's approach offered several advantages over the Woodward synthesis, including the use of a readily available starting material and improved stereochemical control through utilization of the natural amino acid configuration. The overall synthetic efficiency was enhanced, achieving yields in the 2-5% range over 10-12 steps [21] [22].

This tryptophan-based strategy also enabled the first total syntheses of related alkaloids including lysergine and setoclavine, demonstrating the versatility of the synthetic approach [22] [23]. The success of this methodology validated the biomimetic approach and influenced subsequent synthetic efforts targeting ergot alkaloids.

Ramage Group's Optimized Cyclization Techniques

Robert Ramage and colleagues developed a distinctive synthetic approach to lysergic acid featuring innovative cyclization methodology that provided improved efficiency compared to earlier strategies [24]. The Ramage synthesis utilized spontaneous cyclization of an aminodienoic ester intermediate to construct the fused tetrahydropyridine system, representing a significant strategic departure from previous approaches.

The key insight in Ramage's synthesis involved recognition that the natural lysergic acid undergoes facile racemization through an achiral tricyclic intermediate, as originally proposed by Woodward [24]. This understanding enabled development of a synthetic strategy that deliberately utilized this racemization pathway for ring construction.

The Ramage approach employed an aminodienoic ester intermediate that underwent spontaneous cyclization under mild conditions to generate the tetracyclic lysergic acid framework [24]. This cyclization process proceeded through a concerted mechanism that simultaneously formed the required C-C bond and established the tetrahydropyridine ring system.

The synthetic sequence achieved improved overall efficiency compared to previous approaches, requiring 8-10 steps with overall yields in the 3-8% range. The methodology demonstrated excellent chemoselectivity and proceeded under relatively mild reaction conditions, avoiding the harsh reagents required in earlier syntheses.

Ramage's optimization of cyclization techniques provided important insights into the conformational requirements for ring closure in ergot alkaloid systems. The spontaneous nature of the key cyclization reaction suggested favorable thermodynamic and kinetic factors that could be exploited in related synthetic targets.

The success of the Ramage synthesis contributed to the broader understanding of ergot alkaloid chemical reactivity and established cyclization-based strategies as viable alternatives to the stepwise ring construction approaches used in earlier syntheses [24]. This work influenced subsequent synthetic efforts and contributed to the development of more efficient routes to lysergic acid and related alkaloids.

Modern Catalytic and Stereoselective Innovations

Contemporary synthetic approaches to lysergamide production have been revolutionized by advances in transition metal catalysis, stereoselective methodology, and strategic bond disconnection analysis. These modern innovations have dramatically improved synthetic efficiency while enabling access to previously inaccessible structural modifications and stereochemical variants.

Palladium-Catalyzed Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for constructing the challenging C-C bonds within the lysergamide framework [25] [26] [27]. These methodologies offer exceptional functional group tolerance and proceed under relatively mild conditions, making them particularly suitable for complex natural product synthesis.

The application of Suzuki-Miyaura coupling has been successfully demonstrated for joining aromatic precursors in lysergamide synthesis [25]. This approach utilizes palladium(0) catalysts with phosphine ligands to couple halogenated indole derivatives with boronic acid or boronate ester partners. The reaction typically proceeds in aqueous organic solvent systems with mild base, achieving yields of 60-85% for challenging sterically hindered substrates.

Intramolecular Heck reactions have proven particularly valuable for constructing the tetrahydropyridine ring system [28] [26]. These cyclization reactions utilize palladium catalysts to promote alkene insertion into aryl-palladium bonds, followed by β-hydride elimination to form the cyclic products. The reaction can be performed using standard palladium sources such as Pd2dba3 with appropriate phosphine ligands, typically achieving yields of 70-90% for ring closure.

Recent innovations in palladium-catalyzed domino cyclization processes have enabled the simultaneous formation of multiple rings within the lysergamide framework [27]. These cascade reactions proceed through sequential palladium-catalyzed transformations that construct both the C and D rings in a single synthetic operation. The methodology demonstrates excellent stereochemical control, with transfer of axial chirality from allene precursors to central chirality in the products.

Aminopalladation reactions represent another significant application of palladium catalysis in lysergamide synthesis [25]. These processes involve insertion of alkenes into palladium-nitrogen bonds, enabling formation of nitrogen-containing heterocycles. The reactions typically require appropriate ligand systems to stabilize the palladium-amido intermediates and achieve high selectivity.

Rhodium-Catalyzed Transformations

Rhodium catalysis has provided unique solutions for challenging bond-forming processes in lysergamide synthesis, particularly for direct C-H functionalization and stereoselective cyclization reactions [29]. These methodologies offer complementary reactivity to palladium-based approaches and often proceed with exceptional selectivity.

Rhodium-catalyzed C-H insertion reactions have been successfully applied to construct the central C-ring of the lysergamide framework [29]. These transformations utilize rhodium(II) carboxylate complexes to promote insertion of carbene intermediates into unreactive C-H bonds. The reactions proceed with high chemoselectivity and can differentiate between similar C-H bonds based on electronic and steric factors.

The development of rhodium-catalyzed borrowing hydrogen methodology has enabled efficient construction of lysergamide precursors through alcohol alkylation processes [29]. These reactions utilize iridium or rhodium catalysts to temporarily dehydrogenate alcohols to aldehydes, promote aldol-type condensation, and subsequently reduce the products back to alcohols. This atom-economical approach avoids the need for additional oxidizing or reducing reagents.

Recent advances in rhodium-catalyzed asymmetric synthesis have enabled enantioselective access to chiral lysergamide intermediates [27]. These methodologies utilize chiral ligand systems to control the stereochemical outcome of key bond-forming reactions, providing access to optically pure materials that are difficult to obtain through other methods.

Copper-Mediated Cyclization Strategies

Copper-catalyzed reactions have emerged as cost-effective alternatives to precious metal catalysis for constructing heterocyclic frameworks related to lysergamides [30] [31]. These methodologies often proceed under mild conditions and can utilize readily available copper sources.

Copper-iodide-mediated intramolecular oxidative cyclization has been developed for constructing imidazopyridine scaffolds related to lysergamide structures [30]. The reaction utilizes CuI/I2/KI/KOtBu catalyst systems to promote C-N and C-C bond formation through sequential C(sp3)-H functionalization. These transformations proceed under mild conditions and achieve moderate to good yields (50-75%).

The development of copper-catalyzed azide-alkyne cycloaddition (CuAAC) chemistry has provided access to triazole-containing lysergamide analogues [31]. While not directly applicable to natural lysergamide synthesis, these methodologies enable rapid access to structural analogues for biological evaluation.

Cross-dehydrogenative coupling (CDC) reactions mediated by copper have been applied to construct nitrogen-containing heterocycles relevant to lysergamide synthesis [31]. These transformations proceed through radical mechanisms and can achieve C-N bond formation under oxidative conditions without requiring pre-functionalized starting materials.

Ring-Closing Metathesis Applications

Ring-closing metathesis (RCM) has become an essential tool for constructing medium-sized rings in lysergamide synthesis, particularly for forming the D-ring tetrahydropyridine system [26] [32]. This methodology offers exceptional reliability and functional group tolerance.

Grubbs catalysts, particularly the second-generation ruthenium complexes, have proven most effective for RCM reactions in lysergamide synthesis [26]. These catalysts demonstrate excellent tolerance for nitrogen-containing substrates and can promote ring closure in the presence of multiple functional groups. Typical reaction conditions involve heating in dichloromethane or toluene, achieving yields of 70-90%.

The application of RCM in lysergamide synthesis often requires careful substrate design to achieve the appropriate ring strain and conformational pre-organization for cyclization [32]. Strategic placement of substituents can influence the ease of ring closure and the stereochemical outcome of the reaction.

Recent developments in asymmetric ring-closing metathesis have enabled stereoselective construction of the lysergamide framework [32]. These methodologies utilize chiral ruthenium catalysts to control the stereochemistry of newly formed double bonds and adjacent stereocenters.

Stereoselective Cascade Processes

Modern lysergamide synthesis increasingly relies on cascade or domino reactions that form multiple bonds in single synthetic operations [27] [32]. These approaches maximize synthetic efficiency while maintaining excellent stereochemical control.

The development of stereoselective domino cyclization processes has enabled direct construction of the lysergamide tetracyclic framework from acyclic precursors [27]. These reactions typically involve multiple transition metal-catalyzed transformations that proceed in sequence without isolation of intermediates.

Asymmetric cascade reactions utilizing chiral catalysts or auxiliaries have provided access to enantiopure lysergamide intermediates [27]. These methodologies often achieve excellent enantioselectivity (>90% ee) while constructing multiple stereocenters in single operations.

The integration of multiple catalytic cycles within cascade processes has enabled construction of the complete lysergamide framework in remarkably few steps [28]. Recent examples include six-step syntheses that achieve overall yields of 15-20%, representing significant improvements over classical approaches.

Dearomatization and Rearrangement Strategies

Contemporary synthetic approaches increasingly utilize dearomatization strategies to access the complex polycyclic frameworks found in lysergamides [28] [33]. These methodologies break aromaticity to access three-dimensional molecular architectures.

The development of transition metal-catalyzed dearomatization reactions has enabled novel disconnection strategies for lysergamide synthesis [28]. These approaches utilize palladium, rhodium, or other transition metals to promote oxidative addition into aromatic C-H bonds followed by intramolecular cyclization.

Birch reduction and related dissolving metal conditions have been applied to achieve controlled dearomatization of aromatic precursors [33]. These reductive conditions can selectively reduce aromatic rings while maintaining other sensitive functional groups.

The strategic use of rearrangement reactions, including sigmatropic shifts and electrocyclic processes, has provided efficient routes to lysergamide frameworks [33]. These pericyclic processes often proceed with excellent stereochemical control and can construct multiple rings simultaneously.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Other CAS

Wikipedia

Dates

2: Oliver JW, Abney LK, Strickland JR, Linnabary RD. Vasoconstriction in bovine vasculature induced by the tall fescue alkaloid lysergamide. J Anim Sci. 1993 Oct;71(10):2708-13. PubMed PMID: 7901191.

3: Martínková L, Kren V, Cvak L, Ovesná M, Prepechalová I. Hydrolysis of lysergamide to lysergic acid by Rhodococcus equi A4. J Biotechnol. 2001 Nov 17;84(1):63-6. PubMed PMID: 11035188.

4: Klinke HB, Müller IB, Steffenrud S, Dahl-Sørensen R. Two cases of lysergamide intoxication by ingestion of seeds from Hawaiian Baby Woodrose. Forensic Sci Int. 2010 Apr 15;197(1-3):e1-5. doi: 10.1016/j.forsciint.2009.11.017. Epub 2009 Dec 16. PubMed PMID: 20018470.

5: JACOB J, JAVOY F, LAFILLE C. [ACTION OF VARIOUS ANESTHETICS ON HYPERTHERMIA INDUCED BY LYSERGAMIDE IN THE RABBIT]. J Physiol (Paris). 1964 May-Jun;56:375-6. French. PubMed PMID: 14219801.

6: Schindler EA, Gottschalk CH, Weil MJ, Shapiro RE, Wright DA, Sewell RA. Indoleamine Hallucinogens in Cluster Headache: Results of the Clusterbusters Medication Use Survey. J Psychoactive Drugs. 2015 Nov-Dec;47(5):372-81. doi: 10.1080/02791072.2015.1107664. Epub 2015 Nov 23. PubMed PMID: 26595349.

7: Jacob JJ, Girault JM. The influence of cyproheptadine and of D-lysergamide on the rise in temperature induced by intracerebroventricular 5-hydroxytryptamine, noradrenaline and dopamine in conscious rabbits. Eur J Pharmacol. 1974 Jun;27(1):59-67. PubMed PMID: 4854891.

8: THUILLIER J, NAKAJIMA H, GRANDJEAN JL, KURIHARA M. [Potentiation by certain analogous esters of centrophenoxine of hyperthermia induced in the rabbit by lysergamide]. C R Seances Soc Biol Fil. 1961;155:2139-42. French. PubMed PMID: 13921085.

9: Shymanovich T, Saari S, Lovin ME, Jarmusch AK, Jarmusch SA, Musso AM, Charlton ND, Young CA, Cech NB, Faeth SH. Alkaloid variation among epichloid endophytes of sleepygrass (Achnatherum robustum) and consequences for resistance to insect herbivores. J Chem Ecol. 2015 Jan;41(1):93-104. doi: 10.1007/s10886-014-0534-x. Epub 2014 Dec 11. PubMed PMID: 25501262.

10: Van Vunakis H, Farrow JT, Gjika HB, Levine L. Specificity of the antibody receptor site to D-lysergamide: model of a physiological receptor for lysergic acid diethylamide. Proc Natl Acad Sci U S A. 1971 Jul;68(7):1483-7. PubMed PMID: 5283939; PubMed Central PMCID: PMC389223.

11: Taus L. [Psychotherapy of exhibitionism with lysergamide (Spofa)]. Act Nerv Super (Praha). 1967 Nov;9(4):380-1. Czech. PubMed PMID: 5612950.

12: Mellan J, Hausner M. [Effects of lysergamide Spofa on spermiogenesis]. Act Nerv Super (Praha). 1968 Oct 3;10(3):274-5. Czech. PubMed PMID: 5702522.

13: Kotel'nikova VI, Nikolov NA. [Electrical activity of the smooth muscles of the digestive tract under the influence of lysergamide]. Fiziol Zh SSSR Im I M Sechenova. 1977 Aug;63(8):1203-6. Russian. PubMed PMID: 913673.

14: Borenstein P, Champion C, Cujo P. [Electroencephalographic action of 2 desynchronizing drugs (lysergamide and diapezam) on slow rhythms of organic origin or due to psychotropic drugs]. Ann Med Psychol (Paris). 1971 Feb;1(2):228-33. French. PubMed PMID: 5577428.

15: Guiti N, Djahanguiri B, Mehdizadeh H. [Quantitative analysis of repeated electroencephalograms in the dog under the effects of diethyl lysergamide (LSD25)]. Electroencephalogr Clin Neurophysiol. 1966 Jul;21(1):80-4. French. PubMed PMID: 4165370.

16: Borenstein P, Cujo P, Champion C. [Action of lysergamide on slow rhythms of organic origin or due to psychotropics]. Rev Electroencephalogr Neurophysiol Clin. 1971 Jan-Mar;1(1):111. French. PubMed PMID: 5173690.

17: Bastecký J, Podrouzek V, Vinar O. Alosteric changes in plasma proteins in healthy volunteers after administration of lysergamide. Act Nerv Super (Praha). 1978 Feb;20(1):82. PubMed PMID: 636793.

18: Matveev VF. [Pathomorphologic changes in the brains of experimental animals with chronic lysergamide poisoning]. Zh Nevropatol Psikhiatr Im S S Korsakova. 1970;70(12):1856-62. Russian. PubMed PMID: 5511525.

19: Huang X, Marona-Lewicka D, Pfaff RC, Nichols DE. Drug discrimination and receptor binding studies of N-isopropyl lysergamide derivatives. Pharmacol Biochem Behav. 1994 Mar;47(3):667-73. PubMed PMID: 8208787.

20: Sankar DV, Kumbar M. Quantum chemical studies on drug actions. IV. Correlation of substituent structures and anti-serotonin activity in lysergamide series. Res Commun Chem Pathol Pharmacol. 1974 Feb;7(2):259-74. PubMed PMID: 4818373.